tert-Butyl 1H-pyrrol-1-ylcarbamate

Description

BenchChem offers high-quality tert-Butyl 1H-pyrrol-1-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1H-pyrrol-1-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

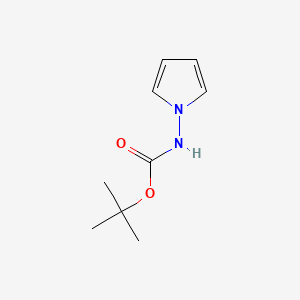

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyrrol-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOTVVAIWOCYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678242 | |

| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-95-2 | |

| Record name | 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1H-pyrrol-1-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrol-1-ylcarbamate, a key building block in modern medicinal chemistry. With the CAS Number 937046-95-2, this molecule, also known as N-(Boc-amino)pyrrole, serves as a versatile precursor in the synthesis of complex nitrogen-containing heterocyclic compounds. This document details its physicochemical properties, provides a representative synthetic protocol with mechanistic insights, explores its applications in drug discovery, and outlines essential safety and handling information.

Introduction: The Strategic Importance of tert-Butyl 1H-pyrrol-1-ylcarbamate

tert-Butyl 1H-pyrrol-1-ylcarbamate is a bifunctional organic molecule that strategically combines a pyrrole ring with a Boc-protected amino group. The pyrrole moiety is a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under various reaction conditions while allowing for facile deprotection under acidic conditions, enabling its sequential use in multi-step syntheses.[3] This combination makes tert-Butyl 1H-pyrrol-1-ylcarbamate a valuable intermediate for introducing the 1-aminopyrrole moiety into target molecules, particularly in the development of novel therapeutics.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 937046-95-2 | [5][6] |

| Molecular Formula | C₉H₁₄N₂O₂ | [5] |

| Molecular Weight | 182.22 g/mol | [5] |

| Appearance | White solid | [5] |

| Purity | >98% (typical) | [5] |

| Storage | Sealed in dry, 2-8°C | [7] |

Spectroscopic Data

While a comprehensive, publicly available spectral dataset for tert-Butyl 1H-pyrrol-1-ylcarbamate is not readily found in peer-reviewed literature, typical spectroscopic features can be inferred from its structure and data for analogous compounds.

-

¹H NMR: Protons on the pyrrole ring would appear in the aromatic region, while the tert-butyl group would exhibit a characteristic singlet in the upfield region.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyrrole ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-N stretching.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed, confirming the molecular weight.

Synthesis and Mechanism

The synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate typically involves the N-amination of pyrrole followed by protection of the resulting amino group with a tert-butyloxycarbonyl (Boc) group. While a specific, detailed protocol for this exact molecule is not prevalent in readily accessible scientific literature, a general and adaptable procedure can be derived from established methods for the synthesis of N-amino heterocycles and their subsequent Boc protection.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

N-Amination of Pyrrole: This step introduces the nitrogen atom at the 1-position of the pyrrole ring.

-

Boc Protection: The newly introduced amino group is then protected with di-tert-butyl dicarbonate (Boc₂O).

Caption: Conceptual workflow for the synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate.

Representative Experimental Protocol (Adapted)

This protocol is a representative procedure for the Boc protection of an amino group and can be adapted for the synthesis of the title compound from 1-aminopyrrole.

Materials:

-

1-Aminopyrrole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-aminopyrrole in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Add the base (e.g., triethylamine) dropwise to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same anhydrous solvent.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.[8]

Mechanistic Considerations

The Boc protection of the amino group proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate, facilitated by the departure of a tert-butoxide and carbon dioxide, results in the formation of the stable carbamate. The base is crucial to deprotonate the nitrogen atom, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Applications in Drug Discovery and Organic Synthesis

The utility of tert-Butyl 1H-pyrrol-1-ylcarbamate lies in its ability to serve as a precursor to a variety of more complex molecules, particularly those with therapeutic potential.

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of various active compounds.[3][4] The pyrrole nucleus is a key structural feature in many drugs, and the protected amino group provides a handle for further functionalization or for participating in coupling reactions.

Precursor for Kinase Inhibitors

The pyrrole scaffold is a common feature in many kinase inhibitors.[9] Dysregulated kinase activity is implicated in numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[10][11] tert-Butyl 1H-pyrrol-1-ylcarbamate can be used in the synthesis of pyrrole-containing kinase inhibitors, where the pyrrole ring can form key interactions within the ATP-binding pocket of the kinase. The N-amino functionality, after deprotection, can be further elaborated to introduce other pharmacophoric features or to act as a linker to other parts of the inhibitor.

Synthesis of Antiviral and Other Bioactive Compounds

Pyrrole derivatives have also shown promise as antiviral agents.[12][13] The unique electronic properties of the pyrrole ring can contribute to interactions with viral proteins. tert-Butyl 1H-pyrrol-1-ylcarbamate provides a convenient starting point for the synthesis of novel pyrrole-based compounds for screening against various viral targets.

Caption: Synthetic utility of tert-Butyl 1H-pyrrol-1-ylcarbamate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 1H-pyrrol-1-ylcarbamate.

Hazard Identification

Based on available data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2) is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a pyrrole ring and a Boc-protected amino group provides a valuable platform for the synthesis of a wide range of complex, nitrogen-containing heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in the discovery and development of novel pharmaceuticals.

References

- Supporting Information for publications on tert-butyl carbam

-

ResearchGate. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Retrieved from [Link]

-

Meikem. (n.d.). MC011959 tert-Butyl 1h-pyrrol-1-ylcarbamate. Retrieved from [Link]

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

-

JoVE. (2023). Scaled-Up Preparation of an Intermediate of Upatinib, ACT051-3. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ResearchGate. (2021). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]

-

ACS Publications. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

Nova Science Publishers. (n.d.). Pyrrole: Synthesis and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

PubMed. (1999). Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers. Retrieved from [Link]

-

PubMed. (2017). Novel thioglycosyl analogs of glycosyltransferase substrates as antiviral compounds against classical swine fever virus and hepatitis C virus. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 937046-95-2|tert-Butyl 1H-pyrrol-1-ylcarbamate|BLD Pharm [bldpharm.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. Scaled-Up Preparation of an Intermediate of Upatinib, ACT051-3 [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel thioglycosyl analogs of glycosyltransferase substrates as antiviral compounds against classical swine fever virus and hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate: A Versatile Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-butyl 1H-pyrrol-1-ylcarbamate, a pivotal intermediate in contemporary organic and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, representative synthetic protocol, and explores its reactivity and significant applications in the synthesis of complex nitrogen-containing heterocycles. Emphasis is placed on the strategic role of the tert-butyloxycarbonyl (Boc) protecting group, which modulates the reactivity of the 1-aminopyrrole scaffold, rendering it a valuable building block for drug discovery and development professionals. This guide is intended to serve as a crucial resource for researchers and scientists engaged in the design and synthesis of novel therapeutics and other advanced materials.

Introduction: The Strategic Importance of Protected Aminopyrroles

The pyrrole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1] The introduction of a nitrogen substituent at the 1-position of the pyrrole ring, creating a 1-aminopyrrole moiety, dramatically expands the synthetic possibilities, providing a versatile handle for the construction of more complex heterocyclic systems. However, the inherent reactivity of the N-amino group necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule.

The tert-butyloxycarbonyl (Boc) group is arguably one of the most widely employed amine protecting groups in organic synthesis, lauded for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] In the context of 1-aminopyrrole, the Boc group effectively masks the nucleophilicity of the exocyclic nitrogen, enabling chemists to harness the unique reactivity of the pyrrole ring and to strategically unveil the N-amino functionality at a desired stage of a synthetic sequence. tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2) is the embodiment of this synthetic strategy, serving as a stable, readily accessible, and highly versatile building block.[4] This guide will provide a detailed exploration of its properties, synthesis, and synthetic utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in the laboratory. The following section details the known and predicted properties of tert-butyl 1H-pyrrol-1-ylcarbamate.

General Properties

| Property | Value | Source(s) |

| CAS Number | 937046-95-2 | [4] |

| Molecular Formula | C₉H₁₄N₂O₂ | [5] |

| Molecular Weight | 182.22 g/mol | [5] |

| Appearance | White solid (predicted) | [5] |

| Purity | >98% (commercially available) | [5] |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.0-7.2 ppm (t, 2H): Protons at the C2 and C5 positions of the pyrrole ring.

-

δ ~6.1-6.3 ppm (t, 2H): Protons at the C3 and C4 positions of the pyrrole ring.

-

δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group.

-

δ (variable, broad s, 1H): N-H proton of the carbamate (position and appearance may vary with concentration and solvent).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-155 ppm: Carbonyl carbon of the carbamate.

-

δ ~120-125 ppm: Carbons at the C2 and C5 positions of the pyrrole ring.

-

δ ~110-115 ppm: Carbons at the C3 and C4 positions of the pyrrole ring.

-

δ ~80-85 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (ATR):

-

~3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl and pyrrole groups.

-

~1700-1750 cm⁻¹: C=O stretching vibration of the carbamate.

-

~1500-1550 cm⁻¹: N-H bending vibration.

-

~1150-1250 cm⁻¹: C-O stretching vibration of the carbamate.

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 183.11

-

[M+Na]⁺: m/z 205.09

Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate: A Representative Protocol

The synthesis of tert-butyl 1H-pyrrol-1-ylcarbamate is typically achieved through the N-acylation of 1-aminopyrrole with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a representative procedure based on established methods for the Boc-protection of amines.[2][8]

Reaction Scheme

Caption: Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-aminopyrrole (1.0 equivalent).

-

Dissolution: Dissolve the 1-aminopyrrole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution and stir.

-

Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same anhydrous solvent. Add the Boc₂O solution dropwise to the stirred solution of 1-aminopyrrole at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The synthetic utility of tert-butyl 1H-pyrrol-1-ylcarbamate stems from the orthogonal reactivity of the Boc-protected amino group and the pyrrole ring.

Deprotection and Liberation of 1-Aminopyrrole

The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent, to regenerate the free 1-aminopyrrole.[2][3] This deprotection is often quantitative and proceeds without compromising the integrity of the pyrrole ring.

Caption: Acid-catalyzed deprotection of the Boc group.

Role as a Key Building Block in Medicinal Chemistry

tert-Butyl 1H-pyrrol-1-ylcarbamate is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential biological activity.[9][10] The liberated 1-aminopyrrole can undergo a range of transformations, including:

-

Condensation Reactions: The N-amino group can react with 1,2-dicarbonyl compounds to form pyrrolo[1,2-b][7][11][12]triazines, a class of compounds with diverse pharmacological properties.

-

Amide and Sulfonamide Formation: Acylation or sulfonylation of the deprotected amine provides access to a wide array of N-functionalized pyrroles.

-

Participation in Multicomponent Reactions: The deprotected aminopyrrole can serve as the amine component in multicomponent reactions to rapidly build molecular complexity.

The pyrrole scaffold itself is present in numerous approved drugs, and the ability to introduce and modify a 1-amino substituent via a protected intermediate like tert-butyl 1H-pyrrol-1-ylcarbamate is a powerful strategy in the design of new therapeutic agents.[2][12]

Safety and Handling

As a research chemical, tert-butyl 1H-pyrrol-1-ylcarbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 1H-pyrrol-1-ylcarbamate is a strategically important and versatile building block in modern organic synthesis. Its key attributes, including the stability of the Boc protecting group under a variety of conditions and its facile, selective removal, make it an invaluable tool for the synthesis of complex, nitrogen-containing molecules. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and its potential applications, particularly in the realm of medicinal chemistry. As the demand for novel heterocyclic compounds continues to grow, the utility of well-designed, protected intermediates like tert-butyl 1H-pyrrol-1-ylcarbamate will undoubtedly continue to expand, enabling the discovery and development of the next generation of therapeutics and advanced materials.

References

- BLD Pharm.

- Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. (Accessed January 10, 2026).

- MeiKe Chemical.

- Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis. December 25, 2025.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. January 5, 2026.

- chemBlink. tert-Butyl (1H-pyrrol-1-yl)carbamate [CAS# 937046-95-2]. (Accessed January 10, 2026).

- MedChemExpress. tert-Butyl (1H-pyrrol-1-yl)

- TargetMol. tert-Butyl (1H-pyrrol-1-yl)

- GenScript. Terminology of Antibody Drug for Boc Chemistry. (Accessed January 10, 2026).

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (Accessed January 10, 2026).

- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. (Accessed January 10, 2026).

- TargetMol. tert-Butyl (1H-pyrrol-1-yl)

- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. December 20, 2017.

- Google Patents. CN102936220A - BOC protection method for aminopyridine. (Accessed January 10, 2026).

- ResearchGate. Synthesis of BOC-protected aminodiols. (Accessed January 10, 2026).

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. January 5, 2026.

- MDPI. Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. (Accessed January 10, 2026).

- BOC Sciences. Custom Pyrrole Synthesis Services. (Accessed January 10, 2026).

- JoVE.

- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. (Accessed January 10, 2026).

- National Institutes of Health. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. August 18, 2022.

- ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)

- ResearchGate. Synthesis of 9-Substituted Derivatives of Tert-butyl 6-(9H-purin-6-ylthio)

- ResearchGate. Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. August 10, 2025.

- ResearchGate. The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole.... (Accessed January 10, 2026).

- BLDpharm. 1324002-83-6|tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)

- Google Patents. CN102936220B - Tert-butyl carbamate derivative and preparation method and application thereof. (Accessed January 10, 2026).

- ResearchGate. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. September 2, 2023.

Sources

- 1. nbinno.com [nbinno.com]

- 2. genscript.com [genscript.com]

- 3. CAS # 937046-95-2, tert-Butyl (1H-pyrrol-1-yl)carbamate - chemBlink [chemblink.com]

- 4. meikem.com [meikem.com]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 6. 937046-95-2|tert-Butyl 1H-pyrrol-1-ylcarbamate|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 12. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, mechanistic insights, and practical experimental protocols.

Introduction

tert-Butyl 1H-pyrrol-1-ylcarbamate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds. Its structure, featuring a Boc-protected amino group attached to a pyrrole ring, allows for a wide range of chemical transformations, making it an essential component in the design of novel therapeutics.[1][4] This guide will focus on a robust and well-established two-step synthesis pathway, beginning with the formation of the crucial precursor, 1-aminopyrrole, followed by its protection to yield the target compound.

Core Synthesis Pathway: A Two-Step Approach

The most efficient and commonly employed route for the synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate involves two primary stages:

-

Synthesis of 1-Aminopyrrole: The formation of the N-amino pyrrole core is achieved through a Paal-Knorr type condensation reaction.

-

Tert-Butoxycarbonylation of 1-Aminopyrrole: The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 1-aminopyrrole.

This pathway is favored for its accessibility of starting materials, relatively mild reaction conditions, and good overall yields.

Part 1: Synthesis of 1-Aminopyrrole

The synthesis of 1-aminopyrrole is a critical first step. The Paal-Knorr pyrrole synthesis and its variations, such as the Clauson-Kaas synthesis, provide a reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound or its equivalent and a primary amine or hydrazine.[5][6] In this case, a common and effective precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde.

Reaction Scheme: Paal-Knorr Synthesis of 1-Aminopyrrole

Caption: Paal-Knorr synthesis of 1-aminopyrrole.

Mechanistic Insights

The reaction proceeds through the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde. This 1,4-dicarbonyl compound then reacts with hydrazine in a cyclocondensation reaction. The initial step involves the formation of a dihydrazone, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic 1-aminopyrrole ring. The use of an acid catalyst facilitates both the hydrolysis of the acetal and the dehydration steps.[6]

Experimental Protocol: Synthesis of 1-Aminopyrrole

This protocol is adapted from established procedures for the synthesis of N-substituted pyrroles.[7][8]

Materials:

-

2-(1H-pyrrol-1-yl)isoindoline-1,3-dione

-

Hydrazine monohydrate

-

Methanol

-

Diethyl ether

Procedure:

-

To a solution of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (3.5 g, 0.016 mol) in methanol (35 mL), add hydrazine monohydrate (1 mL, 0.021 mmol).

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A precipitate will form.

-

Filter the solid and wash it with methanol.

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain a light yellow solid.

-

Triturate the solid with diethyl ether and concentrate the organic solution to yield 1-aminopyrrole as a brown oil (1 g, 74% yield).[7]

Characterization of 1-Aminopyrrole:

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂ | [9] |

| Molecular Weight | 82.10 g/mol | [9] |

| Appearance | Colorless to orange to green clear liquid | [1] |

| Boiling Point | 174 °C | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.84 (t, J = 2.0 Hz, 2H), 5.86 (d, exchangeable with D₂O, 2H), 6.62 (t, J = 2.0 Hz, 2H) | [7] |

Part 2: Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate

The second stage of the synthesis involves the protection of the amino group of 1-aminopyrrole with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, valued for the stability of the Boc group under a wide range of conditions and its facile removal under acidic conditions.[10] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme: Tert-Butoxycarbonylation of 1-Aminopyrrole

Caption: Boc protection of 1-aminopyrrole.

Mechanistic Insights

The tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-aminopyrrole attacks one of the carbonyl carbons of Boc₂O. This is often facilitated by a base, which can deprotonate the amine to increase its nucleophilicity. The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable N-Boc protected product.[11] Catalyst-free methods in water have also been reported, leveraging the hydrophobic effect to promote the reaction.[10]

Experimental Protocol: Synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate

This protocol is a general and robust method for the Boc protection of amines and is adaptable for 1-aminopyrrole.[11][12]

Materials:

-

1-Aminopyrrole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous acetonitrile

-

Yttria-zirconia based catalyst (optional, can be performed catalyst-free)

-

Sodium bicarbonate solution (10%)

-

Brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1-aminopyrrole (2 mmol) in dry acetonitrile (2.5 mL). If using a catalyst, add it at this stage (20% by weight).

-

In a separate flask, dissolve di-tert-butyl dicarbonate (2 mmol) in dry acetonitrile (1.5 mL).

-

Add the Boc₂O solution dropwise to the stirred solution of 1-aminopyrrole at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, if a catalyst was used, filter it off and wash thoroughly with ether.

-

Wash the filtrate with 10% sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on neutral alumina using a mixture of petroleum ether and ethyl acetate (e.g., 97:3) as the eluent to afford pure tert-Butyl 1H-pyrrol-1-ylcarbamate.[11]

Characterization of tert-Butyl 1H-pyrrol-1-ylcarbamate:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | White solid | |

| ¹H NMR | Predicted: Signals corresponding to the pyrrole protons and a characteristic singlet for the nine protons of the tert-butyl group. | |

| IR (KBr) | Predicted: Characteristic absorptions for N-H stretching, C=O stretching of the carbamate, and C-H stretching. | |

| Mass Spec (ESI+) | Predicted: [M+H]⁺ at m/z 183.11 |

(Note: Specific characterization data for the final product should be obtained experimentally upon synthesis and compared with literature values where available.)

Workflow Visualization

Caption: Experimental workflow for the synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis pathway for tert-Butyl 1H-pyrrol-1-ylcarbamate. By following the outlined experimental protocols, researchers and drug development professionals can effectively produce this valuable intermediate. The provided mechanistic insights and characterization data serve to ensure the scientific integrity and reproducibility of the synthesis. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Chem-Impex. 1-Aminopyrrole. [Link]

-

NIST. 1-Aminopyrrole. [Link]

-

PubChem. 1-Aminopyrrole. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Autechaux. Mastering Organic Synthesis with High-Purity 1-Aminopyrrole. [Link]

-

TargetMol. tert-Butyl (1H-pyrrol-1-yl)carbamate. [Link]

-

National Institutes of Health. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]

-

National Institutes of Health. Recent Advancements in Pyrrole Synthesis. [Link]

-

National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

- Google Patents.

-

Organic Letters. Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]

-

ResearchGate. A Novel tert-Butoxycarbonylation Reagent: 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI). [Link]

-

Royal Society of Chemistry. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy. [Link]

-

Supporting Information. 2 - Supporting Information. [Link]

-

ResearchGate. MW synthesis of pyrrole starting from 2,5-dimethoxytetrahydrofuran in.... [Link]

-

National Institutes of Health. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

Lucerna-Chem AG. tert-Butyl (1H-pyrrol-1-yl) carbamate. [Link]

-

PubMed. Mass Spectroscopy and Chromatography of the Trichloromethyl Radical Adduct of Phenyl Tert-Butyl Nitrone. [Link]

-

ResearchGate. (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-AMINOPYRROLE | 765-39-9 [chemicalbook.com]

- 8. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Aminopyrrole | C4H6N2 | CID 136589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

A Comprehensive Spectroscopic Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate

Introduction: A Key Intermediate in Modern Synthesis

tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2) is a bifunctional molecule of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, incorporating a protected amine in proximity to an aromatic pyrrole ring, renders it a valuable intermediate for the synthesis of a diverse array of more complex molecular architectures. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a crucial reference for researchers engaged in its synthesis, purification, and downstream applications. A thorough understanding of its spectral data is paramount for reaction monitoring, quality control, and structural verification, ensuring the integrity of synthetic pathways.

It is critical to distinguish tert-Butyl 1H-pyrrol-1-ylcarbamate from its isomer, tert-butyl 1H-pyrrole-1-carboxylate. The differing connectivity of the carbamate group profoundly influences the spectroscopic and chemical properties of these molecules. This guide will provide comparative data to aid in their unambiguous identification.

Molecular Structure and Key Spectroscopic Features

The molecular structure of tert-Butyl 1H-pyrrol-1-ylcarbamate is foundational to interpreting its spectroscopic data. The key functional groups that give rise to characteristic signals are the tert-butyl group, the carbamate linkage, and the pyrrole ring.

Diagram: Molecular Structure of tert-Butyl 1H-pyrrol-1-ylcarbamate

Caption: Chemical structure of tert-Butyl 1H-pyrrol-1-ylcarbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for the structural elucidation of tert-Butyl 1H-pyrrol-1-ylcarbamate, providing information on the number, connectivity, and chemical environment of the hydrogen atoms.

Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | t | 2H | H-2, H-5 (Pyrrole) |

| ~ 6.0 - 6.2 | t | 2H | H-3, H-4 (Pyrrole) |

| ~ 7.5 - 8.0 | s (br) | 1H | N-H (Carbamate) |

| ~ 1.5 | s | 9H | -C(CH₃)₃ |

Expert Insights:

The pyrrole protons are expected to appear as two distinct triplets due to coupling with their neighbors. The α-protons (H-2 and H-5) will be slightly downfield compared to the β-protons (H-3 and H-4) due to the proximity of the nitrogen atom. The carbamate N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The most prominent signal will be a sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety. The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for resolving these signals.

Comparative ¹H NMR Data for Related Compounds:

For comparative purposes, the reported ¹H NMR data for various other tert-butyl carbamate derivatives are presented below.

| Compound | Solvent | Chemical Shifts (δ) ppm and Assignments |

| tert-butyl m-tolylcarbamate[1] | CDCl₃ | 7.28 (s, 1H), 7.18 (d, 1H), 7.13 (d, 1H), 6.88 (d, 1H), 6.53 (br s, 1H), 2.35 (s, 3H), 1.55 (s, 9H) |

| tert-butyl p-tolylcarbamate[1] | CDCl₃ | 7.25 (d, 2H), 7.08 (d, 2H), 6.42 (br s, 1H), 2.29 (s, 3H), 1.51 (s, 9H) |

| tert-butyl benzylcarbamate[1] | CDCl₃ | 7.34-7.24 (m, 5H), 4.90 (br s, 1H), 4.31 (s, 2H), 1.46 (s, 9H) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 153.0 | C=O (Carbamate) |

| ~ 120.0 | C-2, C-5 (Pyrrole) |

| ~ 110.0 | C-3, C-4 (Pyrrole) |

| ~ 81.0 | -C (CH₃)₃ |

| ~ 28.0 | -C(C H₃)₃ |

Expert Insights:

The carbonyl carbon of the carbamate group is expected to be the most downfield signal. The quaternary carbon of the tert-butyl group will also be significantly downfield. The pyrrole carbons will appear in the aromatic region, with the α-carbons (C-2, C-5) typically resonating at a lower field than the β-carbons (C-3, C-4). The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the aliphatic region.

Comparative ¹³C NMR Data for Related Compounds:

| Compound | Solvent | Chemical Shifts (δ) ppm and Assignments |

| tert-butyl m-tolylcarbamate[1] | CDCl₃ | 152.8, 138.8, 138.2, 128.7, 123.8, 119.1, 115.6, 80.3, 28.3, 21.4 |

| tert-butyl p-tolylcarbamate[1] | CDCl₃ | 152.9, 135.7, 132.5, 129.7, 80.3, 28.3, 20.7 |

| tert-butyl benzylcarbamate[1] | CDCl₃ | 155.9, 146.7, 138.9, 128.6, 127.5, 127.3, 79.4, 44.7, 28.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in tert-Butyl 1H-pyrrol-1-ylcarbamate through their characteristic vibrational frequencies.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H Stretch (Carbamate) |

| ~ 2970 - 2850 | Strong | C-H Stretch (Aliphatic, tert-butyl) |

| ~ 1720 - 1700 | Strong | C=O Stretch (Carbamate) |

| ~ 1500 - 1550 | Medium | N-H Bend (Carbamate) |

| ~ 1370 & 1390 | Medium | C-H Bend (tert-butyl, characteristic doublet) |

| ~ 1150 - 1250 | Strong | C-O Stretch (Carbamate) |

Expert Insights:

The most diagnostic peaks in the IR spectrum will be the N-H stretch of the carbamate, the strong carbonyl (C=O) stretch, and the characteristic absorptions of the tert-butyl group. The presence of the pyrrole ring will contribute to C-H and C=C stretching and bending vibrations in the fingerprint region. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining high-quality IR spectra of solid samples.

Diagram: Spectroscopic Data Correlation Workflow

Sources

In-Depth Technical Guide to the 1H NMR Spectra of tert-Butyl 1H-pyrrol-1-ylcarbamate

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. tert-Butyl 1H-pyrrol-1-ylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for the unambiguous confirmation of its molecular structure. This guide provides a comprehensive analysis of the 1H NMR spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate, grounded in fundamental principles and supported by practical, field-proven insights.

Core Principles of the 1H NMR Spectrum

The 1H NMR spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate is characterized by distinct signals corresponding to the chemically non-equivalent protons in its structure. The key to interpreting its spectrum lies in understanding the electronic environment of the pyrrole ring protons and the tert-butyl group protons.

The five-membered aromatic ring of pyrrole presents a unique electronic landscape.[2] In an unsubstituted pyrrole, the symmetry results in two signals for the aromatic protons: one for the α-protons (adjacent to the nitrogen) and one for the β-protons.[2][3] However, in tert-Butyl 1H-pyrrol-1-ylcarbamate, the carbamate substituent on the nitrogen atom breaks this symmetry, leading to potentially three distinct signals for the pyrrole ring protons.

The tert-butyl group, with its nine equivalent protons, gives rise to a characteristically intense singlet in the upfield region of the spectrum.[4][5] The chemical shift of this signal is a reliable indicator of the presence of this bulky alkyl group.

The Causality Behind Chemical Shifts

The chemical shift of a proton is dictated by the local electron density around it. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shielding protons and shifting their signals upfield.[2][6]

In tert-Butyl 1H-pyrrol-1-ylcarbamate, the carbamate group attached to the pyrrole nitrogen acts as an electron-withdrawing group, which influences the chemical shifts of the pyrrole ring protons. This effect, combined with the inherent aromaticity of the pyrrole ring, dictates the specific resonance frequencies of these protons.[7][8]

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate, a standardized and carefully executed experimental protocol is essential. The following methodology is a self-validating system designed to ensure reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity tert-Butyl 1H-pyrrol-1-ylcarbamate.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry vial. The choice of solvent can slightly influence the chemical shifts.[9]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width: A sweep width of 0-12 ppm is generally appropriate for most organic molecules.[6]

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[10]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.[10]

-

Calibrate the chemical shift axis.

-

In-Depth Spectral Interpretation

The 1H NMR spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate exhibits characteristic signals that, when analyzed together, provide conclusive evidence for its structure.

Expected 1H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.5 | Singlet | 9H | tert-Butyl (C(CH3)3) |

| 2 | ~6.1-6.3 | Triplet | 2H | β-protons of pyrrole ring (H3, H4) |

| 3 | ~7.2-7.4 | Triplet | 2H | α-protons of pyrrole ring (H2, H5) |

| 4 | ~7.5-8.0 | Singlet (broad) | 1H | NH of carbamate |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Analysis of Signals

-

The tert-Butyl Singlet: The most prominent signal in the spectrum is a sharp singlet appearing around 1.5 ppm, integrating to nine protons.[4][11] This is the hallmark of the tert-butyl group, where all nine methyl protons are chemically equivalent due to free rotation around the carbon-carbon single bonds.[12]

-

The Pyrrole Ring Protons:

-

The two protons at the β-positions (H3 and H4) of the pyrrole ring are chemically equivalent and appear as a triplet around 6.1-6.3 ppm.[3]

-

The two protons at the α-positions (H2 and H5) are also chemically equivalent and resonate as a triplet further downfield, around 7.2-7.4 ppm.[2] The downfield shift of the α-protons compared to the β-protons is due to their closer proximity to the electron-withdrawing nitrogen atom.[7]

-

The triplet multiplicity for both sets of pyrrole protons arises from coupling to their two neighboring protons on the ring, following the n+1 rule.[10][13]

-

-

The Carbamate NH Proton: A broad singlet corresponding to the NH proton of the carbamate group is often observed in the region of 7.5-8.0 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

Visualizing Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure of tert-Butyl 1H-pyrrol-1-ylcarbamate and its key 1H NMR signals.

Sources

- 1. tert-Butyl (1H-pyrrol-1-yl)carbamate_TargetMol [targetmol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. rsc.org [rsc.org]

- 12. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the 13C NMR Analysis of tert-Butyl 1H-pyrrol-1-ylcarbamate

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 1H-pyrrol-1-ylcarbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound. Our focus is to blend technical accuracy with field-proven insights to empower your structural elucidation endeavors.

Introduction: The Significance of 13C NMR in Characterizing N-Protected Pyrroles

The pyrrole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The strategic protection of the pyrrole nitrogen is a critical step in the synthesis of complex pyrrole-containing molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

tert-Butyl 1H-pyrrol-1-ylcarbamate serves as a key intermediate in these synthetic pathways. Accurate and unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon fingerprint of the molecule. This guide will walk you through the essential aspects of acquiring and interpreting the 13C NMR spectrum of this important compound.

Theoretical Framework: Understanding the 13C Chemical Shifts

The 13C NMR spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate is dictated by the electronic environment of each carbon atom. The electron-withdrawing nature of the carbamate group significantly influences the chemical shifts of the pyrrole ring carbons.

Key Electronic Effects:

-

Inductive Effect: The electronegative nitrogen and oxygen atoms of the carbamate group withdraw electron density from the pyrrole ring, leading to a general deshielding of the ring carbons and a downfield shift in their 13C NMR signals.[1]

-

Resonance Effect: The lone pair of electrons on the pyrrole nitrogen can participate in resonance with the carbonyl group of the carbamate. This delocalization of electron density can influence the chemical shifts of both the pyrrole ring carbons and the carbamate carbonyl carbon.

-

Carbamate Carbonyl: The chemical shift of the carbamate carbonyl carbon is typically observed in the range of 150-155 ppm.[2][3] This is slightly upfield compared to amide and ester carbonyls (160-180 ppm), a phenomenon attributed to the electron-donating effect of the adjacent nitrogen atom.[2]

Pyrrole Ring Carbons:

In unsubstituted pyrrole, the C2/C5 carbons are typically found around 118 ppm and the C3/C4 carbons around 108 ppm.[4][5][6] The introduction of the N-Boc group causes a downfield shift for all pyrrole carbons due to its electron-withdrawing nature.[1] The C2 and C5 carbons (α to the nitrogen) are generally more deshielded than the C3 and C4 carbons (β to the nitrogen).

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a clean and informative 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a robust methodology.

Sample Preparation

-

Analyte Quantity: For a standard 5 mm NMR tube, a sample amount of 50-100 mg is recommended for 13C NMR to achieve a good signal-to-noise ratio in a reasonable time.[7] If the sample is limited, a higher number of scans will be necessary.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for this compound. Ensure the solvent is dry to avoid extraneous peaks.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[8] This ensures homogeneity.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[7]

NMR Instrument Parameters

The following parameters are a good starting point for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled 13C experiment with a 30° pulse angle to allow for faster repetition times. |

| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Crucial for allowing the carbon nuclei to relax back to equilibrium. Quaternary carbons have longer relaxation times. |

| Number of Scans (NS) | 1024 or higher | 13C is an insensitive nucleus, so a significant number of scans are needed to obtain a good signal-to-noise ratio.[9] |

| Spectral Width (SW) | 0-220 ppm | This range covers the expected chemical shifts for all carbons in the molecule. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow, from sample preparation to final data analysis.

Caption: Experimental workflow for 13C NMR analysis.

Spectral Analysis and Data Interpretation

The 13C NMR spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Predicted Chemical Shifts and Assignments

The following table summarizes the expected 13C NMR chemical shifts for tert-Butyl 1H-pyrrol-1-ylcarbamate. These values are based on empirical data and theoretical predictions.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |

| C=O (Carbamate) | ~150-153 | Singlet | Typical range for a carbamate carbonyl.[2][3] |

| C(CH3)3 (Quaternary) | ~80-82 | Singlet | Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.[3] |

| C2/C5 (Pyrrole) | ~120-122 | Singlet | α-carbons of the pyrrole ring, deshielded by the electron-withdrawing carbamate group.[1] |

| C3/C4 (Pyrrole) | ~110-112 | Singlet | β-carbons of the pyrrole ring, less deshielded than the α-carbons. |

| C(CH3)3 (Methyl) | ~28 | Singlet | Methyl carbons of the tert-butyl group.[3] |

Logical Relationship Diagram for Spectral Interpretation

The following diagram illustrates the logical process for assigning the peaks in the 13C NMR spectrum.

Caption: Logical flow for 13C NMR peak assignment.

Conclusion and Best Practices

The 13C NMR analysis of tert-Butyl 1H-pyrrol-1-ylcarbamate is a powerful method for its structural confirmation. By understanding the underlying electronic effects and following a robust experimental protocol, researchers can confidently acquire and interpret high-quality spectra. Adherence to best practices in sample preparation and parameter optimization is crucial for obtaining reliable and reproducible results. This in-depth guide provides the necessary framework for scientists to leverage 13C NMR spectroscopy effectively in their research and development endeavors involving N-protected pyrroles.

References

- X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. American Chemical Society.

- NMR Sample Preparation.

- NMR Sample Prepar

- NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry - University of Arizona.

- chemical shift of carbam

- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 13-C NMR Protocol for beginners AV-400. Bruker.

- Sample Preparation.

- 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society.

- NMR Experiment Procedure. Emory University.

- ¹H and ¹³C NMR chemical shifts of 4a.

- 13c N.M.R.

- Experiment 1 Instructions. Scribd.

- NMR Chemical Shifts. J. Org. Chem.

- Pyrrole(109-97-7) 13C NMR spectrum. ChemicalBook.

- Basic- NMR- Experiments. Bruker.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924).

- A User Guide to Modern NMR Experiments. University of Oxford.

- n-Butyl carbamate(592-35-8) 13C NMR spectrum. ChemicalBook.

- Supporting Inform

- Study on carbamate stability in the AMP/CO2/H2O system

- tert-butyl 1H-pyrrole-1-carboxyl

- Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?.

- NMR Chemical Shifts. University of Puget Sound.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.

- 13C NMR Chemical Shifts.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

- 13 C NMR Spectra of Pyrroles 1 and 4*.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 13 C NMR spectra of N-tosyl pyrrole.

- tert-Butyl carbazate(870-46-2) 13C NMR spectrum. ChemicalBook.

- Pyrrole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Infrared Spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular intermediates is paramount. Tert-Butyl 1H-pyrrol-1-ylcarbamate is a key building block, frequently utilized for introducing a protected amino-pyrrole moiety.[1][2][3] Its structural integrity is crucial for the success of subsequent synthetic steps. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the functional group identity of this compound.

This guide provides a detailed examination of the infrared (IR) spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret the spectrum of this important intermediate. We will delve into the causality behind experimental choices, provide a validated protocol for spectral acquisition, and meticulously dissect the resulting spectrum to correlate specific absorption bands with the molecule's unique structural features.

Experimental Methodology: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on the methodology used for its acquisition. For a solid or liquid sample like tert-Butyl 1H-pyrrol-1-ylcarbamate, Attenuated Total Reflectance (ATR) is the preferred technique.[4] ATR offers significant advantages over traditional methods like KBr pellets, primarily its minimal sample preparation and the high reproducibility of results. The causality here is the direct contact between the sample and the ATR crystal (often diamond), which ensures a consistent path length for the IR beam, leading to a reliable and quantifiable spectrum.

Protocol: ATR-FTIR Analysis[4][5]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostic checks. The optical bench must be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment and the instrument's optical components, allowing the software to subtract these signals from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

-

Sample Application: Place a small amount of tert-Butyl 1H-pyrrol-1-ylcarbamate directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Engage Anvil: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal. This is a self-validating step; insufficient contact will result in a weak, low-quality spectrum, immediately indicating a protocol error.

-

Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: After acquisition, the spectrum should be baseline corrected and, if necessary, normalized. The peak-picking algorithm can then be used to identify the precise wavenumbers of the absorption maxima.

-

Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal and anvil using the appropriate solvent.

Experimental Workflow Diagram

Caption: Workflow for ATR-FTIR spectral acquisition.

Spectral Analysis and Interpretation

The infrared spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate is a molecular fingerprint, with each absorption band corresponding to a specific vibrational mode of its constituent functional groups.[5][6] A thorough interpretation requires analyzing the position, intensity, and shape of these bands.

Summary of Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Correlation |

| ~3360-3340 | Medium, Sharp | N-H Stretch | Carbamate N-H |

| ~3120-3050 | Medium-Weak | =C-H Stretch | Pyrrole Ring C-H |

| ~2980-2930 | Medium-Strong | C-H Stretch (sp³) | tert-Butyl Group |

| ~1730-1700 | Very Strong, Sharp | C=O Stretch (Amide I) | Carbamate Carbonyl |

| ~1550-1530 | Medium | N-H Bend (Amide II) | Carbamate N-H |

| ~1480-1450 | Medium | C-H Bend (asymmetric) | tert-Butyl Group |

| ~1370 | Medium-Strong | C-H Bend (symmetric) | tert-Butyl Group (gem-dimethyl) |

| ~1250-1150 | Strong | C-O Stretch / C-N Stretch | Carbamate (Boc group) |

| ~1100-1050 | Medium | C-N Stretch | Pyrrole-N Bond |

| ~750-700 | Strong | =C-H Bend (out-of-plane) | Pyrrole Ring |

Detailed Peak-by-Peak Interpretation

-

N-H Stretching Region (~3350 cm⁻¹): A distinct, sharp to medium-intensity peak appears in this region, characteristic of the N-H stretching vibration of the secondary carbamate.[7][8] Unlike the broad "tongue" of an alcohol's O-H stretch, this peak is typically sharper, indicating less extensive hydrogen bonding.[9] Its presence is a primary confirmation of the carbamate functional group.

-

C-H Stretching Region (3120-2930 cm⁻¹): This region contains two types of C-H stretching vibrations.

-

Above 3000 cm⁻¹, weaker bands corresponding to the sp² C-H bonds of the pyrrole ring are expected.[10][11] Their position confirms the presence of the aromatic heterocycle.

-

Below 3000 cm⁻¹, stronger, sharper peaks arise from the sp³ C-H bonds of the tert-butyl group.[5] The presence of these intense absorptions confirms the aliphatic protecting group.

-

-

Carbonyl Stretching Region (~1715 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the intense, sharp absorption of the carbamate carbonyl (C=O) group, often referred to as the Amide I band.[9][12] Its position, typically between 1730-1700 cm⁻¹, is a definitive marker for the tert-butoxycarbonyl (Boc) protecting group.[13][14] The high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.

-

N-H Bending Region (~1540 cm⁻¹): A medium-intensity band, known as the Amide II band, is typically observed around 1550-1530 cm⁻¹. This absorption arises from a combination of N-H in-plane bending and C-N stretching vibrations.[8] Its presence complements the N-H stretch as evidence for the secondary carbamate structure.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure.[5]

-

tert-Butyl Bending: Strong absorptions around 1470 cm⁻¹ and 1370 cm⁻¹ are characteristic of the asymmetric and symmetric bending modes of the methyl groups in the tert-butyl substituent.[6] The band near 1370 cm⁻¹ is often a sharp doublet, indicative of the gem-dimethyl structure.

-

C-N and C-O Stretching: A series of strong bands between approximately 1250 cm⁻¹ and 1150 cm⁻¹ are attributed to the coupled stretching vibrations of the C-O and C-N bonds within the carbamate linkage (-O-C(=O)-N-).[7][15]

-

Pyrrole Ring Vibrations: The spectrum also contains vibrations intrinsic to the pyrrole ring, including C-N stretching and C-H out-of-plane bending. A strong band often appears around 750-700 cm⁻¹, which is characteristic of the out-of-plane C-H bending of the five-membered heterocyclic ring.[10][16]

-

Structure-Spectrum Correlation Diagram

Caption: Correlation of functional groups to IR frequencies.

Conclusion

The FTIR spectrum of tert-Butyl 1H-pyrrol-1-ylcarbamate provides a wealth of structural information, enabling rapid and confident confirmation of its identity. The key diagnostic features are the sharp N-H stretch around 3350 cm⁻¹, the unmistakable and intense carbonyl (C=O) absorption near 1715 cm⁻¹, and the characteristic C-H stretching bands for both the aliphatic tert-butyl group (below 3000 cm⁻¹) and the aromatic pyrrole ring (above 3000 cm⁻¹). Complemented by the unique pattern of vibrations in the fingerprint region, these absorptions form a robust analytical signature. By following a validated ATR-FTIR protocol and applying the interpretive principles outlined in this guide, researchers can effectively leverage infrared spectroscopy for quality control and reaction monitoring in their synthetic workflows.

References

- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from University of Toronto Scarborough TRACES Lab Website.

- Gore, R. C., & Petersen, E. M. (1949). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC, 32(2), 413-417.

- Hisatsune, I. C., & Adl, T. (1970). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 52(1), 2135-2141.

- Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP.

- ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.

- Cataliotti, R., & Paliani, G. (1976). An infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2455.

- PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate.

- Mellouki, A., Liévin, J., & Herman, M. (2002). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Chemical Physics, 271(2-3), 239-266.

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.